Neodymium oxide

Beschreibung

Eigenschaften

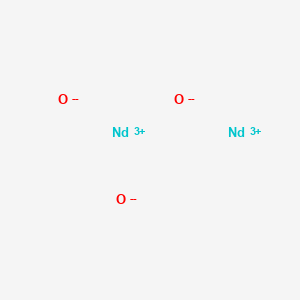

IUPAC Name |

neodymium(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3O/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDDOISOJJCEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2O3 | |

| Record name | neodymium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Neodymium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid, Blue solid; [Merck Index] Insoluble in water; Soluble in acids; Hygroscopic; Technical grade: brown powder; [Hawley] | |

| Record name | Neodymium oxide (Nd2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2142 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1313-97-9 | |

| Record name | Neodymium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium oxide (Nd2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEODYMIUM OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYT3H319PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crystalline Architecture of Neodymium Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neodymium (III) oxide (Nd₂O₃), a member of the rare-earth sesquioxide family, is a technologically significant material with diverse applications ranging from solid-state lasers and high-performance magnets to catalysts and advanced ceramics. The functionality of Nd₂O₃ is intrinsically linked to its crystal structure, which dictates its physical and chemical properties. This technical guide provides a comprehensive overview of the known crystal structures of neodymium oxide, detailing their crystallographic parameters, the experimental methods used for their characterization, and the phase transitions that occur under different thermodynamic conditions.

Polymorphism of this compound

This compound is known to exist in several polymorphic forms, primarily the A-type (hexagonal), C-type (cubic), and at high temperatures, the H-type (hexagonal) and X-type (cubic). Under high pressure, a transition to a monoclinic phase has also been observed.

A-Type (Hexagonal) Nd₂O₃

The most common and stable form of this compound at ambient conditions is the A-type hexagonal structure.[1][2] This structure is characterized by a trigonal space group, P-3m1.[3][4][5] In this arrangement, the neodymium ion (Nd³⁺) is typically found in a 7-coordinate geometry, bonded to seven oxygen (O²⁻) atoms.[4] The Nd-O bond distances in this structure range from approximately 2.31 to 2.68 Å.[4]

C-Type (Cubic) Nd₂O₃

At elevated temperatures, this compound can adopt the C-type cubic structure, which belongs to the space group Ia-3.[6] In this structure, there are two distinct Nd³⁺ sites. In one site, the Nd³⁺ ion is coordinated to six O²⁻ ions in a distorted octahedral geometry, with Nd-O bond lengths of approximately 2.36 Å (four shorter bonds) and 2.46 Å (two longer bonds).[6] In the other site, the Nd³⁺ ion is also coordinated to six O²⁻ ions, with equal Nd-O bond lengths of about 2.40 Å.[6]

High-Temperature Polymorphs (H-type and X-type)

At even higher temperatures, Nd₂O₃ can transform into the hexagonal H-type and cubic X-type structures.[3] The H-type possesses the P6₃/mmc space group, while the X-type has the Im3m space group.[3] These high-temperature forms are characterized by a degree of crystallographic disorder.[3]

High-Pressure Monoclinic Phase

Under the application of high pressure, the A-type hexagonal structure of Nd₂O₃ undergoes a reversible phase transition to a monoclinic structure.[7][8] This transition has been observed to commence at pressures around 27 GPa.[8]

Crystallographic Data

The following tables summarize the key crystallographic data for the different polymorphs of this compound.

Table 1: Crystallographic Data for A-Type (Hexagonal) Nd₂O₃

| Parameter | Value | Reference |

| Crystal System | Trigonal | [4] |

| Space Group | P-3m1 (No. 164) | [4][5] |

| Lattice Parameters (a, c) | a = 3.830 Å, c = 6.000 Å | [9] |

| a = 3.8299(1) Å, c = 5.9995(2) Å | [5] | |

| a = 3.85 Å, c = 6.02 Å | [4] | |

| Unit Cell Volume | 77.68 ų | [9] |

| 77.17 ų | [4] | |

| Nd³⁺ Coordination Number | 7 | [4] |

| Nd-O Bond Distances | 2.31 - 2.68 Å | [4] |

Table 2: Crystallographic Data for C-Type (Cubic) Nd₂O₃

| Parameter | Value | Reference |

| Crystal System | Cubic | [6] |

| Space Group | Ia-3 (No. 206) | [6] |

| Lattice Parameter (a) | 11.13 Å | [6] |

| Unit Cell Volume | 1378.10 ų | [6] |

| Nd³⁺ Coordination Number | 6 | [6] |

| Nd-O Bond Distances | Site 1: 2.36 Å (x4), 2.46 Å (x2) | [6] |

| Site 2: 2.40 Å (x6) | [6] |

Table 3: High-Temperature and High-Pressure Polymorphs of Nd₂O₃

| Polymorph | Crystal System | Space Group | Conditions | Reference |

| H-Type | Hexagonal | P6₃/mmc | High Temperature | [3] |

| X-Type | Cubic | Im3m | High Temperature | [3] |

| Monoclinic | Monoclinic | P2/m | High Pressure (>27 GPa) | [7][8] |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound relies on a combination of synthesis, diffraction, and computational techniques.

Synthesis of Nd₂O₃

Polycrystalline and nanocrystalline Nd₂O₃ can be synthesized through various methods, including:

-

Homogeneous Co-precipitation: This method involves the precipitation of a neodymium salt precursor, such as neodymium nitrate, using a precipitating agent like urea. The resulting precipitate is then calcined at high temperatures (e.g., 800 °C) to obtain Nd₂O₃.[2][9]

-

Thermal Decomposition: Neodymium-containing precursors, such as neodymium oxalate or metal-organic frameworks, can be thermally decomposed in air to yield Nd₂O₃.[10]

-

Hydrothermal Synthesis: This technique utilizes high-temperature and high-pressure water to crystallize this compound from a solution of precursors.

-

Solution Combustion: A rapid, exothermic reaction in a solution containing a neodymium salt and a fuel is used to produce nanocrystalline Nd₂O₃.[11]

X-Ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure of materials. A typical experimental workflow for XRD analysis of Nd₂O₃ is as follows:

-

Sample Preparation: A fine powder of the synthesized Nd₂O₃ is prepared and mounted on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.

-

Phase Identification: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[10]

-

Rietveld Refinement: For detailed structural analysis, the Rietveld method is employed. This involves fitting a calculated diffraction pattern, based on a model of the crystal structure (space group, lattice parameters, atomic positions), to the experimental data.[9][12][13][14] The refinement process adjusts the structural parameters to minimize the difference between the calculated and observed patterns, yielding precise crystallographic information.

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to XRD, particularly for determining the positions of light atoms like oxygen and for studying magnetic structures.[15] The experimental protocol is similar to XRD, but a neutron beam is used instead of an X-ray beam. Neutron diffraction has been instrumental in refining the crystal and magnetic structures of neodymium-containing compounds.[5][16]

Phase Transitions in this compound

The crystal structure of this compound is sensitive to changes in temperature and pressure, leading to phase transitions.

Temperature-Induced Phase Transitions

As the temperature is increased, Nd₂O₃ typically undergoes a sequence of phase transitions from the C-type to the B-type (monoclinic, though less common for Nd₂O₃) and finally to the A-type hexagonal structure.[7] At even higher temperatures, the H-type and X-type phases are formed.[3]

Pressure-Induced Phase Transitions

High pressure can also induce phase transitions in this compound. The A-type hexagonal structure has been shown to transform into a monoclinic phase at pressures exceeding 27 GPa.[7][8] This transition is reversible upon the release of pressure.[8] Some studies have also suggested the possibility of an isostructural phase transition in the A-type phase at lower pressures (around 10 GPa).[7][8]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, a material of significant scientific and technological interest. The existence of multiple polymorphs, each with distinct crystallographic parameters, underscores the importance of precise synthesis and characterization. The experimental protocols outlined, particularly X-ray and neutron diffraction coupled with Rietveld refinement, are essential tools for elucidating the intricate structural details of Nd₂O₃. A thorough understanding of the temperature- and pressure-induced phase transitions is crucial for controlling the material's properties and for its application in various advanced technologies. Further research into the nuanced relationships between synthesis conditions, crystal structure, and functional properties will continue to drive innovation in the fields where this compound plays a critical role.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. bendola.com [bendola.com]

- 3. Neodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. osti.gov [osti.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Pressure-Induced Phase Transitions in Sesquioxides [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. primescholars.com [primescholars.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. eprints.unm.ac.id [eprints.unm.ac.id]

- 15. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

An In-depth Technical Guide to the Electronic Band Structure of Neodymium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic band structure of neodymium oxide (Nd₂O₃), a rare-earth sesquioxide with significant potential in various technological applications, including catalysis, ceramics, and optics. This document synthesizes theoretical and experimental findings to offer a detailed understanding of its electronic properties, crucial for material design and development.

Executive Summary

This compound is a wide-band-gap semiconductor. Theoretical calculations, primarily based on Density Functional Theory (DFT), and experimental measurements, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet-Visible (UV-Vis) Spectroscopy, are in general agreement. The electronic structure is characterized by a valence band predominantly formed from O 2p orbitals and a conduction band mainly composed of Nd 5d and 4f orbitals. The material exhibits an indirect band gap, with reported values varying depending on the crystal structure and the theoretical or experimental methodology employed.

Crystal and Electronic Structure Overview

This compound crystallizes in several structures, most commonly hexagonal, cubic, and trigonal forms.[1][2][3][4] The specific crystal structure influences the electronic band structure and, consequently, the material's properties.

The electronic configuration of neodymium is [Xe] 4f⁴ 6s², and in its trivalent state (Nd³⁺) in Nd₂O₃, it possesses a [Xe] 4f³ configuration. The partially filled 4f orbitals play a crucial role in the electronic and magnetic properties of the material.

Theoretical Framework

First-principles calculations based on DFT are the primary tools for theoretically investigating the electronic band structure of Nd₂O₃. Different exchange-correlation functionals, such as the Generalized Gradient Approximation (GGA) and the Local Density Approximation (LDA), have been employed to model the system.[1][5]

Theoretical studies indicate that the energy bands below the Fermi level are primarily derived from O 2p atomic orbitals, with a smaller contribution from Nd orbitals.[1][5] Conversely, the energy bands above the Fermi level are mainly of Nd character, with a negligible contribution from oxygen.[1][5]

Experimental Confirmation

Experimental techniques provide crucial validation for theoretical models. Compton scattering experiments have been used to scrutinize the electronic properties of Nd₂O₃.[5] X-ray Photoelectron Spectroscopy (XPS) is employed to probe the core levels and valence band structure, confirming the elemental composition and the chemical states of neodymium and oxygen.[6][7] Ultraviolet-Visible (UV-Vis) spectroscopy is a standard method to determine the optical band gap.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the crystal and electronic structure of this compound, compiled from various theoretical and experimental studies.

| Crystal Structure | Space Group | Lattice Parameters (Å) | Reference |

| Hexagonal | P6₃/mmm | a = 3.83, c = 5.99 | [1] |

| Trigonal | P-3m1 | a = 3.860, c = 6.091 | [9] |

| Cubic | Ia-3 | a = 11.13 | [2] |

Table 1: Crystal Structure and Lattice Parameters of Nd₂O₃.

| Methodology | Band Gap (eV) | Band Gap Type | Reference |

| PP-DFT-GGA | 3.57 | Indirect (Γ-K) | [1][5] |

| Materials Project (DFT) | 3.71 | - | [2] |

| Experimental (UV-Vis) | 5.7 | Direct | [8] |

| Experimental (Doped Glass) | 4.36 - 4.69 | Indirect | [10] |

Table 2: Reported Band Gap Energies for Nd₂O₃. Note the discrepancy in experimental values, which can be attributed to differences in sample preparation (e.g., nanoparticles vs. doped glass) and measurement techniques.

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize the electronic structure of this compound are provided below.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nm of a material.[11]

4.1.1 Sample Preparation

For powdered Nd₂O₃ samples, several preparation methods can be employed:

-

Pressing into Indium Foil: A common method where the powder is pressed into a clean, high-purity indium foil.[4]

-

Drop Casting: The powder is dissolved or suspended in a suitable solvent and then drop-cast onto a clean silicon wafer, followed by vacuum drying.[12]

-

Carbon Tape: The powder can be sprinkled onto the surface of sticky carbon tape.[4][12]

It is crucial to handle samples with powder-free gloves and clean tweezers to avoid surface contamination.[6]

4.1.2 Data Acquisition and Analysis

-

Introduction into UHV: The prepared sample is introduced into an ultra-high vacuum (UHV) chamber (p < 10⁻⁷ Pa).[13]

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (commonly Al Kα or Mg Kα).[7]

-

Electron Detection: The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron analyzer.[13]

-

Data Analysis:

-

Survey Scan: A wide energy range scan is performed to identify all elements present on the surface.[14]

-

High-Resolution Scans: Narrow energy range scans are conducted for specific elements (Nd 3d, O 1s) to determine their chemical states from binding energy shifts.[14]

-

Charge Correction: For insulating samples like Nd₂O₃, a charge correction is often necessary, typically by referencing the adventitious carbon C 1s peak to 284.8 eV.

-

Valence Band Spectrum: The region near the Fermi level is analyzed to understand the distribution of occupied electronic states.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of materials by measuring their absorbance or reflectance over a range of wavelengths.[15] For powdered samples, diffuse reflectance spectroscopy (DRS) is the most suitable method.

4.2.1 Sample Preparation

-

Reference Material: A highly reflective material, such as barium sulfate (BaSO₄) or polytetrafluoroethylene (PTFE), is used as a reference.[5][16]

-

Sample Loading: The Nd₂O₃ powder is loaded into a sample holder. A thin, uniform layer is created to ensure good quality data.[16]

4.2.2 Data Acquisition and Analysis

-

Instrument Setup: A UV-Vis-NIR spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere or a Praying Mantis accessory) is used.[17]

-

Baseline Correction: A baseline spectrum of the reference material is collected.[18]

-

Sample Measurement: The diffuse reflectance spectrum of the Nd₂O₃ powder is recorded over a suitable wavelength range (e.g., 200-800 nm).[19]

-

Data Transformation (Kubelka-Munk): The measured reflectance data is converted to a quantity proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1-R)² / 2R, where R is the reflectance.[5]

-

Tauc Plot Analysis: The optical band gap (Eg) is determined using a Tauc plot. The relationship (αhν)¹/ⁿ = A(hν - Eg) is plotted, where α is the absorption coefficient (proportional to F(R)), hν is the photon energy, A is a constant, and n depends on the nature of the electronic transition (n = 1/2 for direct allowed, n = 2 for indirect allowed transitions).[1][20]

-

Band Gap Determination: The linear portion of the Tauc plot is extrapolated to the energy axis (where (αhν)¹/ⁿ = 0) to determine the band gap energy.[16]

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental electronic transitions in this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. rockymountainlabs.com [rockymountainlabs.com]

- 3. Optical band gap measurement by diffuse reflectance spectroscopy (drs) | PDF [slideshare.net]

- 4. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]

- 5. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 6. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 7. diva-portal.org [diva-portal.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. mt.com [mt.com]

- 10. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. XPS Technique | XPS Analysis | Materials Science | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. X-ray photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 14. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]

- 15. mmrc.caltech.edu [mmrc.caltech.edu]

- 16. shimadzu.com [shimadzu.com]

- 17. agilent.com [agilent.com]

- 18. mmrc.caltech.edu [mmrc.caltech.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. physics.iisc.ac.in [physics.iisc.ac.in]

A Comprehensive Technical Guide to the Thermodynamic Properties of Neodymium(III) Oxide (Nd₂O₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic properties of Neodymium(III) oxide (Nd₂O₃), a compound of significant interest in various fields, including materials science, catalysis, and as a component in advanced ceramics. Understanding its thermodynamic stability and behavior at different temperatures is crucial for its application and for the development of novel materials. This document summarizes key thermodynamic data, outlines experimental protocols for their determination, and provides a visual representation of a key experimental workflow.

Thermodynamic Data of Nd₂O₃

The thermodynamic properties of Nd₂O₃ are essential for predicting its reactivity and stability under various conditions. The following tables summarize the key quantitative data for the hexagonal (A-type) polymorph, which is the stable form at room temperature.

Table 1: Standard Enthalpy and Gibbs Free Energy of Formation, and Standard Entropy of Nd₂O₃ at 298.15 K

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -1796.8 ± 1.9[1] | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | -1709.5 | kJ/mol |

| Standard Molar Entropy | S° | 159.4 | J/(mol·K) |

Table 2: Heat Capacity of Nd₂O₃ at Various Temperatures

| Temperature (K) | Molar Heat Capacity (Cp) (J/(mol·K)) |

| 16 | 3.51 |

| 20 | 6.02 |

| 30 | 14.85 |

| 40 | 25.44 |

| 50 | 36.15 |

| 60 | 46.02 |

| 70 | 54.73 |

| 80 | 62.34 |

| 90 | 68.95 |

| 100 | 74.73 |

| 150 | 93.89 |

| 200 | 105.14 |

| 250 | 112.38 |

| 300 | 117.28 |

Note: Data in Table 2 is derived from low-temperature heat capacity measurements. For higher temperatures, empirical equations are often used to model the heat capacity.[2]

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of the thermodynamic properties of materials like Nd₂O₃ relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a common method to determine the enthalpy of formation of compounds that do not react readily with oxygen or for which combustion is incomplete.

Objective: To determine the standard enthalpy of formation (ΔfH°) of Nd₂O₃.

Principle: The enthalpy of formation is determined by measuring the heats of reaction of metallic neodymium (Nd) and neodymium oxide (Nd₂O₃) in a suitable solvent, typically a strong acid. By applying Hess's law, the enthalpy of formation can be calculated.

Materials and Equipment:

-

Isothermal or isoperibol solution calorimeter

-

High-purity metallic Neodymium

-

High-purity hexagonal Nd₂O₃ powder

-

Standardized hydrochloric acid (e.g., 2.19 N HCl)[1]

-

Calibrant (e.g., KCl)

-

Precision balance

-

Temperature monitoring system (e.g., thermistor)

Procedure:

-

Calorimeter Calibration: Calibrate the calorimeter by dissolving a known mass of a standard substance (e.g., KCl) in the solvent to determine the heat capacity of the calorimetric system.

-

Dissolution of Nd Metal:

-

Place a known volume of the standardized HCl solution into the calorimeter dewar.

-

Allow the system to reach thermal equilibrium.

-

Introduce a precisely weighed sample of high-purity Nd metal into the acid.

-

Record the temperature change until a stable final temperature is reached.

-

The enthalpy of solution for Nd is calculated from the observed temperature change and the calorimeter's heat capacity.

-

-

Dissolution of Nd₂O₃:

-

Repeat the procedure from step 2, using a precisely weighed sample of Nd₂O₃ powder instead of Nd metal.

-

The enthalpy of solution for Nd₂O₃ is calculated from the observed temperature change.

-

-

Calculation of Enthalpy of Formation:

-

The enthalpy of formation of Nd₂O₃ is calculated using the following reaction scheme and Hess's Law:

-

2 Nd(s) + 6 H⁺(aq) → 2 Nd³⁺(aq) + 3 H₂(g) (ΔH₁)

-

Nd₂O₃(s) + 6 H⁺(aq) → 2 Nd³⁺(aq) + 3 H₂O(l) (ΔH₂)

-

3 H₂(g) + 1.5 O₂(g) → 3 H₂O(l) (ΔH₃ - Standard enthalpy of formation of water)

-

-

The overall formation reaction is: 2 Nd(s) + 1.5 O₂(g) → Nd₂O₃(s)

-

The standard enthalpy of formation of Nd₂O₃ is calculated as: ΔfH°(Nd₂O₃) = ΔH₁ - ΔH₂ + ΔH₃.

-

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the heat capacity (Cp) and identify phase transition temperatures of Nd₂O₃.

Principle: A sample of Nd₂O₃ and a reference material are heated or cooled at a controlled rate. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Nd₂O₃ powder

-

Sample pans (e.g., aluminum, platinum)

-

Inert purge gas (e.g., nitrogen, argon)

-

Calibration standards (e.g., indium, zinc)

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium for melting point and enthalpy of fusion).

-

Sample Preparation:

-

Accurately weigh a small amount of Nd₂O₃ powder (typically 5-15 mg) into a sample pan.

-

Hermetically seal the pan to ensure good thermal contact and prevent any sample loss.

-

Prepare an empty, sealed pan as a reference.

-

-

Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas at a constant flow rate.

-

Program the DSC to heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.[3]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The heat capacity (Cp) is calculated from the measured heat flow, the heating rate, and the sample mass.

-

Phase transitions will appear as endothermic or exothermic peaks on the DSC curve. The temperature at the peak onset or maximum indicates the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Enthalpy of Sublimation

KEMS is a high-temperature technique used to study the thermodynamics of vaporization of low-volatility materials.

Objective: To determine the vapor pressure and enthalpy of sublimation of Nd₂O₃ at high temperatures.

Principle: A sample of Nd₂O₃ is heated in a Knudsen cell (an effusion cell with a small orifice) under high vacuum. The gaseous species effusing from the orifice form a molecular beam that is analyzed by a mass spectrometer. The ion intensities of the vapor species are related to their partial pressures within the cell.

Materials and Equipment:

-

Knudsen Effusion Mass Spectrometer (KEMS) system, including:

-

High-vacuum chamber

-

Knudsen cell (e.g., made of tungsten or molybdenum)

-

High-temperature furnace

-

Mass spectrometer

-

-

Nd₂O₃ sample

Procedure:

-

Sample Loading: Place a small amount of Nd₂O₃ powder into the Knudsen cell.

-

System Evacuation: Mount the cell in the KEMS system and evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ torr).

-

Heating and Measurement:

-

Heat the Knudsen cell to the desired temperature and allow the system to reach thermal equilibrium.

-

The effusing vapor is ionized by an electron beam, and the resulting ions are separated by the mass spectrometer according to their mass-to-charge ratio.

-

Record the ion intensities of the vapor species (e.g., Nd(g), NdO(g), O(g), O₂(g)) as a function of temperature.

-

-

Data Analysis:

-

The partial pressure (pi) of each vapor species is calculated from its ion intensity (Ii), the temperature (T), and an instrument sensitivity constant (S) using the equation: pᵢ = (S * Iᵢ * T).

-

The enthalpy of sublimation (ΔsubH°) can be determined from the slope of a plot of ln(p) versus 1/T (a Clausius-Clapeyron plot).

-

Visualizing Experimental Workflows

Diagrams are crucial for understanding complex experimental setups and logical flows. The following section provides a Graphviz diagram illustrating the workflow for determining the enthalpy of formation of Nd₂O₃ using solution calorimetry.

Caption: Workflow for determining the enthalpy of formation of Nd₂O₃ via solution calorimetry.

References

high-temperature phase transitions of neodymium oxide

An In-depth Technical Guide on the High-Temperature Phase Transitions of Neodymium (III) Oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Neodymium (III) oxide (Nd₂O₃), a crucial rare-earth sesquioxide, is integral to numerous advanced applications, including solid-state lasers, high-performance magnets, and catalytic systems. The performance and processing of Nd₂O₃-based materials are profoundly influenced by their crystallographic structure, which undergoes several transformations at elevated temperatures. This technical guide provides a comprehensive overview of the high-temperature phase transitions of Nd₂O₃. It details the sequence of transformations from the ambient temperature A-type trigonal structure through the H-type hexagonal and X-type cubic phases. This document summarizes the critical transition temperatures and associated crystallographic data in structured tables and outlines the primary experimental protocols, such as high-temperature X-ray diffraction and thermal analysis, used for their characterization.

Introduction

Neodymium (III) oxide, or neodymium sesquioxide, is a ceramic compound with the formula Nd₂O₃.[1]. It typically appears as light grayish-blue hexagonal crystals.[1]. Its unique electronic and optical properties, stemming from the 4f electrons of the neodymium ion, make it a valuable material for doping glasses used in welding goggles and solid-state lasers, as well as for coloring enamels and serving as a polymerization catalyst.[1].

The polymorphism of rare-earth sesquioxides (RE₂O₃) is a well-documented phenomenon, with the stable crystal structure being dependent on temperature, pressure, and the specific rare-earth cation's ionic radius.[2][3][4]. These oxides commonly exist in three main polymorphic forms at ambient pressure: A-type (hexagonal), B-type (monoclinic), and C-type (cubic).[2]. For the lighter, larger lanthanides like lanthanum and praseodymium, the A-type structure is most stable.[3][4]. Neodymium oxide primarily exists in the A-type form at room temperature but undergoes a series of reversible phase transitions at higher temperatures to two additional forms: the H-type (hexagonal) and X-type (cubic) structures.[1][5]. Understanding these transitions is critical for the synthesis, processing, and application of Nd₂O₃-containing materials.

Polymorphism of this compound

Nd₂O₃ exhibits a rich polymorphism, transitioning to progressively higher symmetry structures as temperature increases. The primary phases observed under atmospheric pressure are the A, H, and X types.

-

2.1 A-Type (Trigonal) Phase : At ambient temperatures, Nd₂O₃ is stable in the A-type structure. This phase belongs to the trigonal crystal system with the space group P-3m1.[1][6]. This structure is characteristic of the sesquioxides of the lighter rare-earth elements.[3].

-

2.2 H-Type (Hexagonal) Phase : As the temperature is increased significantly, the A-type structure transforms into the high-temperature H-type hexagonal phase. This structure is characterized by the space group P6₃/mmc.[1].

-

2.3 X-Type (Cubic) Phase : At even higher temperatures, just below its melting point, Nd₂O₃ adopts the X-type cubic structure, which has the space group Im3m.[1]. Both the H-type and X-type high-temperature forms are known to exhibit crystallographic disorder.[1].

Data Presentation: Crystalline Phases

The fundamental structural details of these temperature-dependent polymorphs are summarized below.

| Phase Designation | Crystal System | Space Group | Reference |

| A-Type | Trigonal | P-3m1 (No. 164) | [1][6][7] |

| H-Type | Hexagonal | P6₃/mmc (No. 194) | [1] |

| X-Type | Cubic | Im3m (No. 229) | [1] |

| Table 1: Summary of the primary crystalline phases of Neodymium (III) Oxide at atmospheric pressure. |

High-Temperature Phase Transition Sequence

The transformation of Nd₂O₃ upon heating follows a well-defined, reversible sequence. The A-type structure is stable up to very high temperatures, at which point it transitions to the H-form, and subsequently to the X-form before melting.

Caption: Phase transition pathway of Nd₂O₃ with increasing temperature.

Data Presentation: Transition Temperatures

The temperatures at which these phase transitions occur have been investigated by various methods. The A→H transition, in particular, has been studied by multiple research groups using thermal analysis techniques.[5].

| Transition | Reported Temperature (°C) | Method of Determination | Reference |

| A → H | ~2100 | Thermal Analysis (TA), Differential Thermal Analysis (DTA) | [5] |

| H → X | ~2210 | Thermal Analysis (TA), Differential Thermal Analysis (DTA) | [5] |

| Melting Point | 2233 | Not Specified | [1] |

| Table 2: High-temperature phase transition and melting points for Neodymium (III) Oxide. |

Crystallographic Data

The lattice parameters for the different polymorphs of Nd₂O₃ have been determined experimentally, primarily through diffraction techniques. The data for the A-type structure at room temperature is well-established, while data for the high-temperature H and X phases are determined via in-situ high-temperature experiments.

Data Presentation: Crystallographic Parameters

| Phase | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Temperature | Reference |

| A-Type | 3.8299 | 5.9995 | Room Temperature | [6] |

| A-Type | 3.830 | 5.999 | Not Specified | [8] |

| Table 3: Representative crystallographic data for the A-type phase of Neodymium (III) Oxide. Note: Comprehensive lattice parameter data for the high-temperature H and X phases are less commonly reported in literature. |

Experimental Protocols for Characterization

The study of high-temperature phase transitions requires specialized analytical techniques capable of probing material properties under extreme thermal conditions. The primary methods employed for characterizing the polymorphism of Nd₂O₃ are high-temperature X-ray diffraction and thermal analysis.

Caption: Experimental workflow for characterizing Nd₂O₃ phase transitions.

-

5.1 High-Temperature X-ray Diffraction (HT-XRD) : This is the definitive method for identifying crystalline phases and determining their lattice parameters at elevated temperatures.

-

Methodology : A powdered sample of Nd₂O₃ is placed on a resistive heater strip (e.g., platinum or tungsten) within a high-temperature diffraction chamber. The chamber is typically evacuated or filled with an inert gas to prevent sample oxidation or reaction. The sample is heated to a series of target temperatures. At each temperature, an X-ray diffraction pattern is collected.

-

Data Analysis : The resulting diffraction patterns are analyzed to identify the crystal structure present at each temperature. Rietveld refinement is a powerful technique applied to the patterns to precisely determine the lattice parameters, space group, and atomic positions for each phase.[6]. The appearance of new diffraction peaks and the disappearance of others as a function of temperature directly indicates a phase transition.[9].

-

-

5.2 Thermal Analysis (DTA/DSC) : Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect the thermal events associated with phase transitions.

-

Methodology : In DTA, the temperature difference between the Nd₂O₃ sample and an inert reference material is measured as both are subjected to a controlled temperature program. In DSC, the heat flow required to maintain the sample and reference at the same temperature is measured. When a phase transition occurs, it is accompanied by an absorption or release of heat (enthalpy change), which results in a measurable temperature difference (DTA) or a change in heat flow (DSC).

-

Data Analysis : The output is a thermogram showing peaks that correspond to thermal events. An endothermic peak (heat absorption) or exothermic peak (heat release) at a specific temperature is indicative of a phase transition. The onset temperature of the peak is typically reported as the transition temperature. These methods were instrumental in determining the A→H and H→X transition temperatures for many rare-earth oxides.[5].

-

-

5.3 Neutron Diffraction : For highly detailed structural refinement, neutron diffraction can be employed.

-

Methodology : Similar in principle to XRD, but using a beam of neutrons instead of X-rays. Neutrons are particularly sensitive to the positions of lighter elements like oxygen, making this technique highly effective for accurately determining the O²⁻ positions within the Nd₂O₃ lattice. Single-crystal neutron diffraction has been used to refine the A-type structure of Nd₂O₃ at low temperatures.[6].

-

Conclusion

Neodymium (III) oxide is a polymorphous material that undergoes a sequence of structural transformations from a trigonal (A-type) to a hexagonal (H-type) and finally to a cubic (X-type) phase upon heating to temperatures exceeding 2000 °C. These transitions are fundamental to the material's properties and behavior in high-temperature applications. The characterization of these phases and their transition temperatures relies on sophisticated experimental techniques, primarily high-temperature X-ray diffraction and thermal analysis. The data gathered from these studies are essential for materials scientists and engineers working on the development and optimization of technologies that utilize this important rare-earth oxide.

References

- 1. Neodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polymorphism of the rare earth sesquioxides (Journal Article) | OSTI.GOV [osti.gov]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 6. osti.gov [osti.gov]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Facile Preparation and Characterization of Nd<sub>2</sub>O<sub>3</sub> Powder by Calcination of Neodymium Oxalate in Microwave Field - ProQuest [proquest.com]

- 9. pubs.aip.org [pubs.aip.org]

theoretical modeling of neodymium oxide properties

An In-depth Technical Guide to the Theoretical Modeling of Neodymium Oxide (Nd₂O₃) Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical modeling of this compound (Nd₂O₃), a rare-earth sesquioxide with significant applications in catalysis, optics, and electronics.[1][2][3] We delve into the core computational methodologies, compare theoretical predictions with experimental data, and outline the experimental protocols crucial for validating these models.

Introduction to this compound

This compound (Nd₂O₃) is a compound of neodymium and oxygen that primarily crystallizes in a hexagonal A-type structure at room temperature.[1][3] It can also adopt cubic (C-type) and high-temperature hexagonal (H-type) structures.[3] Its unique electronic and magnetic properties, stemming from the 4f electrons of the neodymium atom, make it a material of great interest for advanced technological applications, including high-permittivity (high-k) gate dielectrics, solid-state lasers, and as a precursor for powerful neodymium magnets.[3][4][5]

Theoretical Modeling Methodologies

The theoretical investigation of Nd₂O₃ properties predominantly relies on first-principles calculations, which are computational methods that rely on established laws of physics without recourse to empirical data.[6]

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most widely used ab initio method for studying the electronic structure of materials like Nd₂O₃.[6][7] DFT simplifies the many-body problem of interacting electrons by mapping it onto a system of non-interacting electrons moving in an effective potential. The core of DFT lies in the use of exchange-correlation functionals to approximate the complex interactions between electrons.

Commonly used approximations within DFT for Nd₂O₃ include:

-

Local Density Approximation (LDA): Assumes the exchange-correlation energy at any point is the same as that of a homogeneous electron gas with the same density.

-

Generalized Gradient Approximation (GGA): Extends LDA by including the gradient of the electron density, providing more accurate results for many systems.[1] Specific GGA functionals like PBEsol are often employed.[8]

-

Linear Combination of Atomic Orbitals (LCAO): A scheme used to construct the Bloch functions, which are solutions to the one-electron equations, from a basis set of atomic orbitals.[1][9]

DFT+U for Correlated Electrons

A significant challenge in modeling rare-earth oxides is the strong correlation of the localized 4f electrons of the lanthanide ions. Standard LDA and GGA functionals often fail to accurately describe these systems, leading to incorrect predictions of properties like the band gap.

To address this, the DFT+U method is employed.[10] This approach adds a Hubbard U term, an on-site Coulombic interaction parameter, to the DFT functional. This correction improves the description of electron localization and remedies the self-interaction errors inherent in standard DFT approximations for these specific orbitals.[10] The value of U can be determined semi-empirically or, more rigorously, from first-principles linear-response calculations.[10]

Structural Properties

The primary crystal structure of Nd₂O₃ at ambient conditions is the hexagonal A-type (space group P-3m1).[1][11] Theoretical models are first validated by their ability to reproduce known structural parameters. This is typically achieved by performing a full geometry optimization, where the atomic positions and lattice vectors are varied until the forces on the atoms and the stress on the unit cell are minimized.

| Property | Theoretical (GGA) | Experimental |

| Crystal Structure | Hexagonal | Hexagonal |

| Space Group | P-3m1 | P-3m1 |

| Lattice Constant (a) | - | 3.8299(1) Å[12] |

| Lattice Constant (c) | - | 5.9995(2) Å[12] |

| Nd-O Bond Distances | - | 2.31 - 2.68 Å[11] |

Table 1: Comparison of theoretical and experimental structural properties of hexagonal Nd₂O₃.

Electronic Properties

The electronic properties, particularly the band structure and density of states (DOS), are critical for understanding the optical and electrical behavior of Nd₂O₃.

Band Structure and Density of States (DOS)

Theoretical calculations reveal that Nd₂O₃ has an indirect band gap.[1][13] The nature of the electronic states near the Fermi level is crucial:

-

Valence Band: The states below the Fermi level, forming the valence band, are predominantly composed of O 2p orbitals.[1]

-

Conduction Band: The states above the Fermi level, forming the conduction band, are mainly derived from the Nd 4f orbitals.[1]

The projected density of states (PDOS) is a powerful tool to analyze the contribution of each atomic orbital to the total electronic structure.[10]

Band Gap

The band gap is a key parameter for semiconductor applications. DFT-based methods are known to underestimate the band gap. However, they provide valuable trends and insights.

| Method | Calculated Band Gap (eV) | Type |

| PP-DFT-GGA | 3.57[1][13] | Indirect |

| Experimental | 4.59[14] | - |

| Experimental | 5.7[15] | Direct |

Table 2: Comparison of theoretical and experimental band gaps of Nd₂O₃. Note the variance in experimental values, which can depend on synthesis methods and measurement techniques.

Magnetic Properties

The magnetic properties of Nd₂O₃ are governed by the unpaired 4f electrons of the Nd³⁺ ions. While pure neodymium metal is antiferromagnetic at very low temperatures (below 19 K), this compound is considered a paramagnetic material at room temperature.[16][17] This means it exhibits a weak attraction to external magnetic fields but does not retain any magnetism once the field is removed.[16] Theoretical studies, particularly spin-polarized DFT calculations, can explain the mechanism behind this magnetic behavior by calculating the total magnetic moment and analyzing the spin density distribution.[7]

Experimental Protocols for Model Validation

Theoretical models must be validated against experimental data. Below are detailed methodologies for key characterization techniques.

X-Ray Diffraction (XRD) for Structural Analysis

-

Objective: To determine the crystal structure, lattice parameters, and phase purity of the Nd₂O₃ sample.

-

Methodology:

-

A powdered sample of Nd₂O₃ is prepared and mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, a plot of intensity vs. 2θ, contains peaks corresponding to the crystallographic planes.

-

The positions and intensities of these peaks are compared with standard diffraction patterns (e.g., from the ICSD database) to identify the crystal structure and phase.

-

Rietveld refinement of the powder diffraction data can be performed to obtain precise lattice parameters.[12]

-

Compton Scattering for Electronic Structure

-

Objective: To probe the electron momentum density and provide an experimental basis for validating the calculated electronic structure.

-

Methodology:

-

A high-energy gamma-ray source, such as a ¹³⁷Cs source (661.65 keV), is used to irradiate a pelletized Nd₂O₃ sample of high purity (e.g., 99.9%+).[13]

-

The gamma rays undergo inelastic (Compton) scattering from the electrons in the sample.

-

The energy of the scattered gamma rays is measured at a fixed high scattering angle (e.g., 160°) using a high-purity germanium (HPGe) detector.[13]

-

The measured energy spectrum is converted into a Compton profile, which is the one-dimensional projection of the electron momentum density.

-

This experimental profile is then compared with theoretical Compton profiles computed from the wavefunctions obtained via DFT calculations (e.g., using the LCAO scheme).[1][9]

-

X-Ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis

-

Objective: To determine the elemental composition, chemical states, and electronic states of the atoms in the Nd₂O₃ film.

-

Methodology:

-

The Nd₂O₃ sample is placed in an ultra-high vacuum chamber.

-

The sample surface is irradiated with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

The X-rays cause the emission of core-level electrons (photoelectrons) from the sample's atoms.

-

An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

-

The binding energy of the electrons is calculated from their kinetic energy. The binding energy is characteristic of the element and its chemical environment.

-

High-resolution spectra of specific elements (e.g., Nd 3d, O 1s) are recorded to analyze peak shifts, which indicate the formation of different chemical bonds (e.g., Nd-O vs. Nd-silicate).[4]

-

Visualizations

The following diagrams illustrate the logical workflows and relationships in the theoretical and experimental study of Nd₂O₃.

Caption: Workflow for a typical DFT calculation of Nd₂O₃ properties.

Caption: The cycle of theoretical prediction and experimental validation.

Conclusion

The theoretical modeling of this compound is a powerful approach for elucidating its fundamental properties. Techniques like DFT and DFT+U can provide detailed insights into the structural, electronic, and magnetic characteristics of Nd₂O₃. While standard DFT functionals can reproduce structural parameters with good accuracy, extensions like the Hubbard U correction are essential for a more precise description of the electronic structure, particularly the band gap, which is governed by the strongly correlated 4f electrons. The synergy between computational predictions and rigorous experimental validation, using techniques such as XRD, Compton scattering, and XPS, is critical for advancing our understanding and enabling the rational design of Nd₂O₃-based materials for future technologies.

References

- 1. Investigation of electronic structure of Nd2O3: Experiment and theory [scirp.org]

- 2. azonano.com [azonano.com]

- 3. Neodymium(III) oxide - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound in Permanent Magnets [stanfordmaterials.com]

- 6. First principles calculations [qcmd.mpsd.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. mdcl.issp.u-tokyo.ac.jp [mdcl.issp.u-tokyo.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. osti.gov [osti.gov]

- 13. scirp.org [scirp.org]

- 14. bendola.com [bendola.com]

- 15. researchgate.net [researchgate.net]

- 16. News - Is this compound magnetic? [xingluchemical.com]

- 17. Neodymium magnet - Wikipedia [en.wikipedia.org]

neodymium oxide magnetic properties at low temperatures

An in-depth technical guide to the magnetic properties of Neodymium Oxide (Nd₂O₃) at low temperatures for researchers, scientists, and drug development professionals.

Introduction to this compound

Neodymium (III) oxide (Nd₂O₃) is a rare-earth sesquioxide that crystallizes in a trigonal structure. At room temperature, it exhibits paramagnetic behavior.[1] However, as the temperature is lowered to cryogenic levels, Nd₂O₃ undergoes a phase transition to an antiferromagnetically ordered state.[2][3] This transition and the associated magnetic properties are governed by the 4f electrons of the Nd³⁺ ions and their interaction with the crystalline electric field (CEF). Understanding these low-temperature magnetic characteristics is crucial for applications in various technological fields, including cryocooler systems and as a component in high-performance permanent magnets when alloyed.[4]

Crystalline and Magnetic Structure

Nd₂O₃ adopts a trigonal crystal structure belonging to the space group P-3m1 (No. 164).[2] The Nd³⁺ ions form a stacked triangular lattice, a geometry known to be susceptible to magnetic frustration.[2][3] Below a critical temperature, known as the Néel temperature (Tₙ), the magnetic moments of the Nd³⁺ ions align in an antiparallel fashion, leading to a long-range antiferromagnetic order.[2][3]

Neutron diffraction studies have been pivotal in elucidating this magnetic structure. The ordering is characterized by a propagation vector of k = (1/2, 0, 1/2), which describes the periodicity of the magnetic arrangement relative to the crystallographic lattice.[2]

Quantitative Magnetic Data

The low-temperature magnetic properties of Nd₂O₃ have been quantified through various experimental techniques. The key parameters are summarized in the tables below.

Table 1: Core Magnetic Properties of this compound

| Parameter | Value | Reference |

| Crystal Structure | Trigonal, Space Group: P-3m1 | [2] |

| Néel Temperature (Tₙ) | 0.55 K (550 mK) | [2][3][5] |

| Magnetic Ordering | Antiferromagnetic | [2][3] |

| Propagation Vector (k ) | (1/2, 0, 1/2) | [2] |

| Weiss Temperature (θcw) | -23.7 (1) K | [5] |

| Effective Magnetic Moment | 3.64 (1) µB / Nd³⁺ ion | [5] |

| Anisotropy | Easy-plane | [2][3] |

Table 2: Magnetic Susceptibility of this compound

| Temperature Range | Fitting Model | Key Findings | Reference |

| 160 K - 350 K | Curie-Weiss Law | Demonstrates paramagnetic behavior at higher temperatures. | [2] |

| > 50 K | Curie-Weiss Law | Yields θcw = -23.7 K, indicating antiferromagnetic interactions, and an effective moment of 3.64 µB. | [5] |

| < 25 K | Deviation from Curie-Weiss | Deviation is attributed to the thermal depopulation of crystal field levels and the onset of magnetic correlations. | [5] |

| Low Temperatures | Anisotropic Behavior | Inverse magnetic susceptibility (H/M) shows a strong dependence on the orientation of the applied magnetic field (H ⊥ c vs. H |

Table 3: Low-Temperature Specific Heat and Inelastic Neutron Scattering

| Measurement | Temperature Range | Observation | Implication | Reference |

| Specific Heat | Around Tₙ (0.55 K) | A significant amount of magnetic entropy is released above the Néel temperature. | Suggests the presence of magnetic frustration and short-range magnetic correlations persisting above Tₙ. | [2][3] |

| Inelastic Neutron Scattering | T > Tₙ | A magnetic excitation mode peaked at ~0.37 meV persists to temperatures above 2Tₙ. | Indicates the presence of dynamic magnetic correlations well into the paramagnetic phase. | [2][3] |

| Inelastic Neutron Scattering | 5 K | Observation of flat modes (potential crystal field levels) near 3, 10, 30, and 60 meV. | These levels arise from the splitting of the Nd³⁺ ground state by the crystal electric field, which is responsible for the magnetic anisotropy. | [5] |

Experimental Protocols

The characterization of the low-temperature magnetic properties of Nd₂O₃ involves a suite of specialized experimental techniques.

Single Crystal Growth and Verification

-

Method: Single crystals of Nd₂O₃ are grown for detailed anisotropic studies.[2][3]

-

Verification: The phase purity and quality of the crystals are confirmed using powder X-ray diffraction (XRD) on pulverized samples and single-crystal neutron diffraction. Rietveld refinement of the XRD data is used to confirm the P-3m1 crystal structure and determine lattice parameters.[2]

Neutron Diffraction

-

Objective: To determine the magnetic structure and ordering temperature.

-

Instrumentation: Experiments are typically performed at a spallation neutron source (e.g., CORELLI instrument at SNS).[2]

-

Methodology:

-

A single crystal of Nd₂O₃ is mounted in a cryostat capable of reaching temperatures below Tₙ (e.g., down to 0.25 K).[2]

-

Diffraction patterns are collected at a temperature well above Tₙ (e.g., 12 K) to establish the nuclear Bragg peaks.[2]

-

The sample is cooled below Tₙ, and another diffraction pattern is collected.

-

New reflections that appear only at low temperatures are identified as magnetic Bragg peaks.[2]

-

The positions of these magnetic peaks in reciprocal space are used to determine the magnetic propagation vector, k .[2]

-

Magnetic Susceptibility Measurement

-

Objective: To quantify the magnetic response to an applied field as a function of temperature and orientation.

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is commonly used.

-

Methodology:

-

A single crystal is oriented with the desired crystallographic axis parallel to the applied magnetic field.

-

Magnetization (M) is measured as a function of temperature (T) at a constant applied magnetic field (H).

-

The magnetic susceptibility (χ = M/H) is calculated.

-

The experiment is repeated for different crystal orientations (e.g., with the field parallel and perpendicular to the c-axis) to probe magnetic anisotropy.[2]

-

The high-temperature portion of the inverse susceptibility (1/χ) data is fitted to the Curie-Weiss law to extract the Weiss temperature and effective magnetic moment.[2][5]

-

Specific Heat Calorimetry

-

Objective: To measure the heat capacity as a function of temperature, particularly around the magnetic phase transition.

-

Methodology: The heat capacity of a sample is measured in a cryostat at very low temperatures. The magnetic contribution to the specific heat is isolated by subtracting the lattice contribution (phonons), often estimated from measurements of a non-magnetic isostructural analog (e.g., La₂O₃). The integration of the magnetic specific heat (Cmag/T) with respect to temperature allows for the calculation of the magnetic entropy change associated with the ordering transition.

Visualizations: Workflows and Relationships

Caption: Experimental workflow for characterizing the low-temperature magnetic properties of Nd₂O₃.

Caption: Relationship between structure and low-temperature magnetic properties in Nd₂O₃.

Conclusion

This compound (Nd₂O₃) presents a clear example of lanthanide magnetism governed by crystal electric field effects and exchange interactions. It remains paramagnetic at room temperature and transitions to a long-range antiferromagnetic state below a Néel temperature of 0.55 K.[2][3] Key characteristics at low temperatures include a strong easy-plane magnetic anisotropy and the presence of significant magnetic correlations and entropy release above Tₙ, which is indicative of magnetic frustration within its triangular lattice of Nd³⁺ ions.[2][3] The detailed characterization through neutron scattering and thermodynamic measurements provides a comprehensive picture of its complex low-temperature magnetic behavior.

References

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Structure of Rare Earth Sesquioxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rare earth sesquioxides (RE₂O₃), a group of compounds formed by rare earth elements and oxygen, stand at the forefront of materials science research. Their unique electronic structure, arising from the partially filled 4f electron shells of the lanthanide elements, gives rise to a diverse range of properties, including wide band gaps, high dielectric constants, and significant magnetic moments. These characteristics make them indispensable in a variety of high-tech applications, from catalysts and high-performance ceramics to solid-state lasers and advanced electronic devices. In the realm of drug development, nanoparticles of these oxides are being explored for applications in bio-imaging and as potential therapeutic agents. A thorough understanding of their electronic structure is paramount to harnessing their full potential and designing novel materials with tailored functionalities.

This technical guide provides an in-depth exploration of the core electronic structure of rare earth sesquioxides. It summarizes key quantitative data, details common experimental and theoretical protocols for their characterization, and visualizes fundamental relationships and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Core Concepts: Crystal and Electronic Structure

The electronic properties of rare earth sesquioxides are intrinsically linked to their crystal structure. At ambient conditions, RE₂O₃ typically crystallizes in one of three main polymorphic forms, the stability of which is largely determined by the ionic radius of the rare earth cation. This phenomenon is a direct consequence of the lanthanide contraction, where the ionic radius decreases with increasing atomic number across the lanthanide series.

-

A-type (hexagonal, P-3m1): Favored by the larger, early lanthanides (La-Nd).

-

B-type (monoclinic, C2/m): Stable for mid-sized lanthanides (Sm-Gd).

-

C-type (cubic, Ia-3): The most common structure, adopted by the smaller, later lanthanides (Tb-Lu, Y, Sc).[1][2][3]

The electronic structure is characterized by a valence band primarily composed of O 2p orbitals and a conduction band formed mainly from the rare earth 5d and 6s orbitals. The defining feature, however, is the presence of localized 4f electron states. The energy position of these 4f levels within the band gap is crucial in determining the material's electronic and optical properties. For some rare earth elements, these 4f states can lie within the fundamental band gap, creating intermediate energy levels that significantly influence the material's behavior.

Below is a diagram illustrating the general trend of crystal structure stability as a function of the rare earth ionic radius.

Data Presentation

Table 1: Structural Properties of Selected Rare Earth Sesquioxides

This table summarizes the crystal structure and lattice parameters for a selection of rare earth sesquioxides. Note that the stable polymorph at room temperature is presented.

| Sesquioxide (RE₂O₃) | Crystal System | Space Group | Lattice Parameters (Å) |

| La₂O₃ | Hexagonal | P-3m1 | a = 3.937, c = 6.130 |

| Ce₂O₃ | Hexagonal | P-3m1 | a = 3.891, c = 6.068 |

| Pr₂O₃ | Hexagonal | P-3m1 | a = 3.859, c = 6.011 |

| Nd₂O₃ | Hexagonal | P-3m1 | a = 3.831, c = 5.996 |

| Sm₂O₃ | Monoclinic | C2/m | a = 14.178, b = 3.635, c = 8.847, β = 100.15° |

| Eu₂O₃ | Cubic | Ia-3 | a = 10.868 |

| Gd₂O₃ | Cubic | Ia-3 | a = 10.813 |

| Tb₂O₃ | Cubic | Ia-3 | a = 10.728 |

| Dy₂O₃ | Cubic | Ia-3 | a = 10.665 |

| Ho₂O₃ | Cubic | Ia-3 | a = 10.606 |

| Er₂O₃ | Cubic | Ia-3 | a = 10.547 |

| Tm₂O₃ | Cubic | Ia-3 | a = 10.487 |

| Yb₂O₃ | Cubic | Ia-3 | a = 10.436 |

| Lu₂O₃ | Cubic | Ia-3 | a = 10.391 |

| Y₂O₃ | Cubic | Ia-3 | a = 10.604 |

Note: Lattice parameters can vary slightly depending on the synthesis method and measurement conditions.

Table 2: Electronic Properties of Selected Rare Earth Sesquioxides

This table presents a comparison of experimental and theoretical band gap energies (Eg) and standard enthalpies of formation (ΔHf°) for various rare earth sesquioxides. The band gap values can differ significantly between experimental measurements and theoretical calculations due to the complexities of modeling the 4f electrons.

| Sesquioxide (RE₂O₃) | Experimental Band Gap (eV) | Theoretical Band Gap (eV) | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) |

| La₂O₃ | 4.6[4] | 3.35[4] | -1794 |

| Ce₂O₃ | 2.4 | 2.5 | -1796 |

| Pr₂O₃ | 3.9 | 3.1 | -1809 |

| Nd₂O₃ | 4.7 | 3.5 | -1808 |

| Sm₂O₃ | 4.3 | 3.7 | -1822 |

| Eu₂O₃ | 4.4 | 3.9 | -1663 |

| Gd₂O₃ | 5.4 | 4.2 | -1818 |

| Tb₂O₃ | 5.0 | 3.8 | -1864 |

| Dy₂O₃ | 5.1 | 4.0 | -1863 |

| Ho₂O₃ | 5.3 | 4.1 | -1881 |

| Er₂O₃ | 5.4 | 4.2 | -1898 |

| Tm₂O₃ | 5.5 | 4.3 | -1889 |

| Yb₂O₃ | 5.1 | 4.0 | -1815 |

| Lu₂O₃ | 5.5 | 4.3 | -1876 |

| Y₂O₃ | 5.6 | 4.1 | -1905 |

Note: Theoretical band gap values are often underestimated by standard DFT calculations; values presented here are indicative and depend on the computational method used. Enthalpy of formation values are for the standard state.[5]

Experimental and Theoretical Protocols

A combination of experimental and theoretical techniques is essential for a comprehensive understanding of the electronic structure of rare earth sesquioxides.

Experimental Protocols

1. Synthesis of Rare Earth Sesquioxides

-

Solid-State Reaction Method:

-

Precursor Selection: High-purity (>99.9%) rare earth oxide or carbonate powders are used as starting materials.

-

Mixing and Grinding: The precursor powders are weighed in stoichiometric amounts and intimately mixed. This is typically achieved by grinding in an agate mortar or by ball milling to ensure homogeneity.

-

Calcination: The mixed powder is placed in an alumina crucible and calcined in a high-temperature furnace. The calcination temperature and duration are critical parameters and depend on the specific rare earth oxide. A typical procedure involves heating at temperatures ranging from 800 °C to 1500 °C for several hours in air.[2][6][7]

-

Intermediate Grinding: To ensure a complete reaction, the sample may be cooled, reground, and then reheated for another calcination cycle.

-

Characterization: The final product is characterized by X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

-

-

Sol-Gel Method:

-

Precursor Solution: A rare earth precursor, such as a nitrate or chloride salt, is dissolved in a suitable solvent, often water or an alcohol.

-

Hydrolysis and Condensation: A gelling agent, such as citric acid or ammonia, is added to the solution to promote hydrolysis and polycondensation reactions, leading to the formation of a sol.

-

Gelation: The sol is heated (e.g., at 60-90 °C) to evaporate the solvent and form a viscous gel.

-

Drying: The gel is dried in an oven to remove residual solvent and organic matter.

-

Calcination: The dried gel is calcined at a specific temperature (e.g., 500-800 °C) to decompose the organic components and crystallize the rare earth sesquioxide.[8][9] This method often yields nanoparticles with high purity and homogeneity.

-

2. Electronic Structure Characterization

-

UV-Visible Spectroscopy for Band Gap Determination:

-

Sample Preparation: For powder samples, a diffuse reflectance spectrum is measured. The powder is packed into a sample holder. A reference material with high reflectance, such as BaSO₄ or polytetrafluoroethylene, is used for calibration.

-

Measurement: The diffuse reflectance spectrum is recorded using a UV-Vis spectrophotometer equipped with an integrating sphere accessory. The typical wavelength range is 200-800 nm.[10][11]

-

Data Analysis (Tauc Plot): The measured reflectance data is converted to the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient.

-

A Tauc plot is constructed by plotting (F(R) * hν)n against the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for direct band gap, n=1/2 for indirect band gap).

-

The band gap energy is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (F(R) * hν)n = 0).[12][13][14]

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Sample Preparation: The powdered sample is mounted on a sample holder using conductive carbon tape. The sample must be clean and free of surface contamination.

-

System Setup: The sample is introduced into an ultra-high vacuum (UHV) chamber of the XPS spectrometer. A monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV), is used to irradiate the sample.[15][16]

-

Data Acquisition: Photoelectrons emitted from the sample surface are collected and their kinetic energy is analyzed by a hemispherical analyzer. Survey scans are first performed to identify the elements present on the surface. High-resolution scans are then acquired for specific elements (e.g., RE 4f, O 1s) to determine their chemical states and binding energies.

-

Data Analysis: The binding energy scale is calibrated using the adventitious carbon C 1s peak at 284.8 eV. The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolve different chemical states and determine their relative concentrations. This provides information about the valence state of the rare earth elements and the nature of the oxygen bonding.[17][18][19]

-

Theoretical Protocols

Density Functional Theory (DFT) Calculations:

-

Structure Modeling: The crystal structure of the rare earth sesquioxide (A-, B-, or C-type) is used as the input. The lattice parameters can be taken from experimental data or optimized computationally.

-

Computational Method: DFT calculations are performed using software packages like VASP, Quantum ESPRESSO, or WIEN2k.

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are common starting points, but they often fail to accurately describe the strongly correlated 4f electrons in rare earth sesquioxides, typically underestimating the band gap.

-

Hubbard U Correction (DFT+U): To improve the description of the localized 4f electrons, a Hubbard U term is often added to the Hamiltonian (LDA+U or GGA+U). The value of U is an empirical parameter that can be determined by fitting to experimental data or from first-principles calculations using methods like linear response theory.[20][21]

-

Hybrid Functionals: More advanced and computationally expensive hybrid functionals, such as HSE06, which mix a portion of exact Hartree-Fock exchange with a GGA functional, can provide more accurate band gap predictions.[22]

-

Calculation of Properties: Once the computational setup is established, various electronic properties can be calculated, including the band structure, density of states (DOS), and projected density of states (PDOS) to understand the orbital contributions to the electronic bands. Optical properties and formation energies can also be computed.[4][23]

The following diagram outlines a typical workflow for the characterization of the electronic structure of rare earth sesquioxides, integrating both experimental and theoretical approaches.

Conclusion

The electronic structure of rare earth sesquioxides is a rich and complex field of study, driven by the intricate interplay between their crystal structure and the unique behavior of their 4f electrons. This guide has provided a foundational overview of their core properties, presenting key structural and electronic data in a comparative format. The detailed experimental and theoretical protocols offer a practical framework for researchers to approach the synthesis and characterization of these fascinating materials. By integrating robust experimental techniques with advanced computational modeling, the scientific community can continue to unravel the nuances of their electronic landscape, paving the way for the design of next-generation materials for a wide array of technological and biomedical applications.

References

- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. A comparison of methods for the estimation of the enthalpy of formation of rare earth compounds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03280A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. osti.gov [osti.gov]

- 6. osti.gov [osti.gov]

- 7. "SOLID STATE SYNTHESIS OF MULTICOMPONENT RARE-EARTH OXIDE CERAMICS" by Matheus Pianassola [trace.tennessee.edu]

- 8. Sol–gel process - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 13. Band Gap Measurement of Titanium Oxide (UV) : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Webinar: XPS Simplified - Understanding Metal Surfaces and Oxides [thermofisher.com]

- 20. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Optical Properties of Neodymium (III) Oxide (Nd₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction